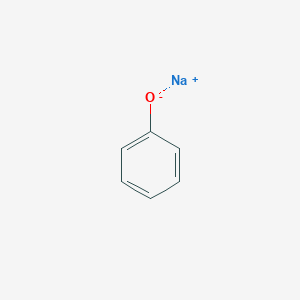

Sodium phenoxide

Overview

Description

Sodium phenoxide, also known as sodium phenolate, is an organic compound with the formula NaOC6H5 . It is a white crystalline solid . Its anion, phenoxide, also known as phenolate, is the conjugate base of phenol . It is used as a precursor to many other organic compounds, such as aryl ethers .

Synthesis Analysis

Sodium phenoxide can be synthesized by treating phenol with sodium hydroxide . Anhydrous derivatives can be prepared by combining phenol and sodium . A related, updated procedure uses sodium methoxide instead of sodium hydroxide . Sodium phenoxide can also be produced by the “alkaline fusion” of benzenesulfonic acid, whereby the sulfonate groups are displaced by hydroxide .Molecular Structure Analysis

Like other sodium alkoxides, solid sodium phenoxide adopts a complex structure involving multiple Na-O bonds . Solvent-free material is polymeric, each Na center being bound to three oxygen ligands as well as the phenyl ring . Adducts of sodium phenoxide are molecular, such as the cubane-type cluster [NaOPh]4 (HMPA)4 .Chemical Reactions Analysis

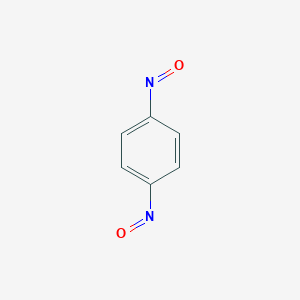

Sodium phenoxide is a moderately strong base . Acidification gives phenol . Sodium phenoxide reacts with alkylating agents to afford alkyl phenyl ethers . With acylating agents, one obtains phenyl esters . Sodium phenoxide is susceptible to certain types of electrophilic aromatic substitutions .Scientific Research Applications

Precursor to Aryl Ethers

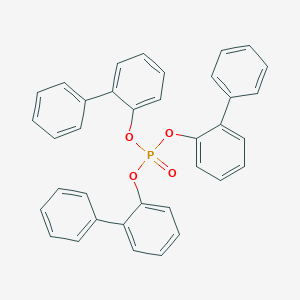

Sodium phenoxide is used as a precursor to many other organic compounds, such as aryl ethers . Aryl ethers are a class of chemical compounds which contain an ether group — an oxygen atom connected to two aryl groups. They have a wide range of applications in the field of pharmaceuticals, polymers, and dyes.

Preparation of Phenyl Ethers and Metal Phenolates

Sodium phenoxide is involved in the preparation of phenyl ethers and metal phenolates . Phenyl ethers are used in a variety of chemical products including pharmaceuticals, fragrances, and dyes. Metal phenolates are used in a variety of applications including catalysts, surface coatings, and materials science.

Antiseptic

Sodium phenoxide serves as an antiseptic . Antiseptics are substances that stop or slow down the growth of microorganisms. They’re often used in healthcare settings to prevent infection.

Organic Synthesis

Sodium phenoxide is used in organic synthesis . Organic synthesis is a method of preparation of organic compounds. It is a science based on the study of organic chemistry, which is the division of chemistry that involves the scientific study of the structure, properties, composition, reactions, and synthesis of organic compounds that by definition contain carbon atoms.

Hydrogen Storage Material

Sodium phenoxide is a potentially promising hydrogen storage material due to its high hydrogen capacity and enhanced thermodynamic properties . Efficient catalysts are still lacking due to the high kinetic barrier for the reversible hydrogen uptake and release of sodium phenoxide .

Catalytic Hydrogenation

Sodium phenoxide can be used in the catalytic hydrogenation process . In this process, a simple yet effective ruthenium-based catalyst was identified to respond aggressively to hydrogen in the solid-state hydrogenation of sodium phenoxide even at room temperature .

properties

IUPAC Name |

sodium;phenoxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O.Na/c7-6-4-2-1-3-5-6;/h1-5,7H;/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NESLWCLHZZISNB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NaO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

108-95-2 (Parent) | |

| Record name | Phenolate sodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000139026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4027072 | |

| Record name | Sodium phenolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sodium phenolate, solid appears as a white to reddish colored solid in the form of crystalline rods. Used as an antiseptic and in organic synthesis., Colorless solid; [Merck Index] White deliquescent solid; [Hawley] White to reddish deliquescent solid; [HSDB] Powder; [MSDSonline] | |

| Record name | SODIUM PHENOLATE, SOLID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1518 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium phenolate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7150 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Very soluble in water, Soluble in alcohol, Soluble in acetone | |

| Record name | SODIUM PHENOLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5623 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000003 [mmHg] | |

| Record name | Sodium phenolate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7150 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Sodium phenoxide | |

Color/Form |

White, deliquescent crystals, Hygroscopic crystals | |

CAS RN |

139-02-6, 75199-12-1 | |

| Record name | SODIUM PHENOLATE, SOLID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1518 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenolate sodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000139026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium phenolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium phenoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.862 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzenesulfonic acid, 4-hydroxy-, polymer with formaldehyde and 4,4'-sulfonylbis[phenol], sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENOLATE SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4NC0T56V35 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM PHENOLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5623 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

384 °C | |

| Record name | SODIUM PHENOLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5623 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of sodium phenoxide?

A1: Sodium phenoxide (C6H5ONa) has a molecular weight of 116.09 g/mol.

Q2: How does the structure of sodium phenoxide influence its reactivity?

A2: The electron density on the oxygen atom plays a crucial role in the reactivity of sodium phenoxide. This electron density is influenced by the nature of the cation and the presence of solvents. For instance, the electron density on oxygen is less affected by ion-pairing with sodium compared to sulfur in sodium thiophenoxide. [] This difference in electron density affects their respective reactivities in nucleophilic substitution reactions.

Q3: What is the crystal structure of solvent-free sodium phenoxide?

A3: Solvent-free sodium phenoxide crystallizes as a polymer, forming a polymeric chain in the [0 0 1] direction. [] The sodium atoms in this structure have low coordination numbers, making them prone to coordinating with oxygen-containing ligands.

Q4: How do solvents affect the crystal structure of sodium phenoxide?

A4: Solvents containing oxygen can break the polymeric chain of solvent-free sodium phenoxide by coordinating with the sodium atoms. For example, in THF, sodium phenoxide forms a structure with an Na6O6 core, while in N,N,N′,N′-tetramethyl urea (TMU), it forms an Na4O4 heterocubane. []

Q5: What is the role of hydrogen bonding in the crystal structure of sodium phenoxide hydrates?

A5: In both the monohydrate and trihydrate forms of sodium phenoxide, hydrogen bonding plays a significant role in stabilizing the crystal structures. [] In the monohydrate, hydrogen bonds link the oxygen atoms of water and phenoxide ions, while in the trihydrate, hydrogen bonds connect the phenoxide ions to the layers formed by the sodium ions and water molecules.

Q6: How does sodium phenoxide react with carbon dioxide?

A6: Sodium phenoxide reacts with carbon dioxide in a process known as the Kolbe-Schmitt reaction. [, , ] This reaction is commercially significant for producing salicylic acid and p-hydroxybenzoic acid.

Q7: What are the key intermediates in the Kolbe-Schmitt reaction involving sodium phenoxide?

A7: Theoretical studies using DFT calculations suggest that the Kolbe-Schmitt reaction proceeds through several intermediates. [] Initially, carbon dioxide attacks the polarized O-Na bond of sodium phenoxide, forming a NaPh-CO2 complex. Subsequent electrophilic attack on the aromatic ring leads to the formation of ortho-substituted intermediates, which ultimately rearrange to form sodium salicylate.

Q8: What factors influence the regioselectivity of the Kolbe-Schmitt reaction?

A8: The regioselectivity of the Kolbe-Schmitt reaction, i.e., the preference for carboxylation at the ortho or para position of the phenoxide, is influenced by various factors, including the solvent, the cation, and the reaction conditions. [, ] For instance, using polar aprotic solvents like DMF promotes carboxylation at the para position, even with sodium phenoxide.

Q9: How do polyethers affect the carboxylation of sodium phenoxide?

A9: Polyethers with three or more ether linkages have been shown to affect both the regioselectivity and the yield of the carboxylation reaction. [] The chelation of sodium phenoxide with these polyethers likely alters the electronic environment of the phenoxide, influencing the site of electrophilic attack by CO2.

Q10: How is sodium phenoxide used in the synthesis of poly(organophosphazenes)?

A10: Sodium phenoxide reacts with poly(dichlorophosphazene) to substitute chlorine atoms with phenoxy groups, resulting in the formation of poly(organophosphazenes). [, ] This reaction allows for the tuning of the polymer properties, such as its glass transition temperature (Tg), by controlling the degree of substitution.

Q11: Can sodium phenoxide be used to initiate anionic polymerization?

A11: Yes, studies have demonstrated the effectiveness of sodium phenoxide and its derivatives as initiators for the anionic ring-opening polymerization (AROP) of β-butyrolactone. [] The basicity and nucleophilicity of the phenoxide initiator influence the polymerization mechanism and the resulting polymer's end groups.

Q12: How does sodium phenoxide participate in hydrogen storage applications?

A12: Research has investigated the potential of sodium phenoxide, in conjunction with cyclohexanolate, for hydrogen storage applications. [] The pair demonstrates reversible hydrogen uptake and release properties. The replacement of hydrogen in the -OH group of phenol with sodium significantly lowers the enthalpy change during dehydrogenation, making the process more thermodynamically favorable.

Q13: How does sodium phenoxide act as a catalyst in organic synthesis?

A13: Sodium phenoxide, when combined with phosphine oxides, acts as a highly active Lewis base catalyst in the Mukaiyama aldol reaction, facilitating the formation of carbon-carbon bonds. [] This catalytic system exhibits high efficiency and selectivity, even at low catalyst loadings.

Q14: How does sodium phenoxide participate in nucleophilic substitution reactions?

A14: Sodium phenoxide serves as a nucleophile in various substitution reactions. [, , , , , ] For instance, it reacts with alkyl halides to produce ethers via the Williamson ether synthesis. The reaction rate and selectivity are influenced by factors like solvent, temperature, and the presence of phase-transfer catalysts.

Q15: Can sodium phenoxide facilitate the opening of epoxide rings?

A15: Yes, sodium phenoxide, in the presence of β-cyclodextrin, can regioselectively open the epoxide ring of aromatic 2,3-epoxy alcohols in aqueous solutions. [] This method offers a mild and efficient route to synthesize 3-(aryloxy)propane-1,2-diols.

Q16: How is the concentration of propagating species in tetrahydrofuran polymerization initiated by sodium phenoxide determined?

A16: The concentration of propagating species can be determined using a spectroscopic method. [, ] This involves reacting the propagating species with an excess of sodium phenoxide, leading to the incorporation of a phenyl ether group at the polymer chain end. The concentration of the phenyl ether groups, and hence the propagating species, can then be quantified using UV-Vis spectroscopy.

Q17: How does the adsorption of sodium phenoxide on char surfaces occur?

A17: Studies have shown that the adsorption of sodium phenoxide on char surfaces primarily follows the Langmuir model, indicating monolayer coverage. [] The adsorption process is primarily physical, although there may be contributions from chemisorption.

Q18: How can the adsorption or oxidation of phenol during the electrochemical regeneration of sodium phenoxide be mitigated?

A19: The introduction of solid manganese dioxide into the electrolyte can partially inhibit phenol adsorption and oxidation at the anode during electrochemical regeneration. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Dibenzo[fg,ij]phenanthro[9,10,1,2,3-pqrst]pentaphene](/img/structure/B86497.png)

![1,1'-[Ethylenebis(oxymethylene)]dipyridinium dichloride](/img/structure/B86507.png)